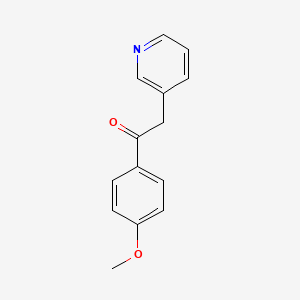
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone
Cat. No. B1595408
Key on ui cas rn:
52700-25-1
M. Wt: 227.26 g/mol
InChI Key: NDBVHXUNBUTGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04612321
Procedure details


In 300 ml of anhydrous tetrahydrofuran was dissolved 33.2 ml of diisopropylamine, and the solution was cooled to -78° C., to which was added dropwise, while stirring, 148 ml of hexane solution of n-butyl lithium (1.6 M). The mixture was stirred for further 10 minutes at the same temperature, followed by dropwise addition of 20 g of β-picoline. The temperature was then raised up to -10°-0° C. and the mixture was stirred for 20 minutes, to which was added dropwise 19.4 g of ethyl p-anisole dissolved in 40 ml of anhydrous tetrahydrofuran. Then, the mixture was stirred for one hour at room temperature, followed by addition of about 100 ml of water. The organic solvent was evaporated off, and the concentrated solution was subjected to extraction with ethyl acetate. The extract solution was washed with water and dried on magnesium sulfate, followed by crystalliation from a mixture of ethyl acetate-isopropylether to give 20.8 g (yield: 85%) of 1-(4-methoxyphenyl)-2-(3-pyridyl)-ethanone, m.p. 71°-72° C.



[Compound]
Name
ethyl p-anisole
Quantity
19.4 g
Type
reactant
Reaction Step Four





Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[N:12]1C=CC=[C:14]([CH3:18])[CH:13]=1.[OH2:19].[O:20]1[CH2:24]CCC1>C(NC(C)C)(C)C>[CH3:24][O:20][C:3]1[CH:2]=[CH:1][C:6]([C:7](=[O:19])[CH2:8][C:9]2[CH:10]=[N:12][CH:13]=[CH:14][CH:18]=2)=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
148 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C
|
Step Four
[Compound]
|
Name
|
ethyl p-anisole
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
33.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)NC(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for further 10 minutes at the same temperature
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then raised up to -10°-0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 20 minutes, to which
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, the mixture was stirred for one hour at room temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was evaporated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the concentrated solution was subjected to extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract solution was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by crystalliation from a mixture of ethyl acetate-isopropylether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(CC=1C=NC=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.8 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
